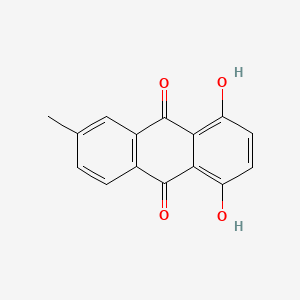
Anthraquinone, 1,4-dihydroxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1,4-dihydroxy-6-methyl- is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a methyl group at position 6 on the anthraquinone backbone. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone, 1,4-dihydroxy-6-methyl- typically involves the hydroxylation of anthraquinone derivatives. One common method is the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves large-scale chemical synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Anthraquinone, 1,4-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert anthraquinones to anthranols or anthrones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthranols, and anthrones, which have significant applications in dye synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Anthraquinone, 1,4-dihydroxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthraquinone, 1,4-dihydroxy-6-methyl- involves its interaction with cellular proteins and nucleic acids. It can inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxyanthraquinone: Similar structure but lacks the methyl group at position 6.
Emodin: Contains hydroxyl groups at positions 1 and 3, and a methyl group at position 6.
Chrysophanol: Contains a hydroxyl group at position 1 and a methyl group at position 3.
Uniqueness: Anthraquinone, 1,4-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 4, along with a methyl group at position 6, enhances its reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
14569-42-7 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
1,4-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChI-Schlüssel |
JKVKLDWULQJCIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















